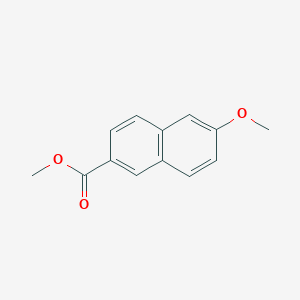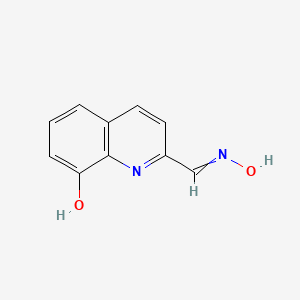
Ethyl 2,3-dimethyl-1H-indole-5-carboxylate
概要
説明
Ethyl 2,3-dimethyl-1H-indole-5-carboxylate is a chemical compound with the molecular formula C13H15NO2 . It is a derivative of indole, a heterocyclic compound that is widely studied for its pharmaceutical properties .
Synthesis Analysis
The synthesis of indole derivatives, including Ethyl 2,3-dimethyl-1H-indole-5-carboxylate, often involves the esterification of indole carboxylic acids . For instance, Methyl indole-5-carboxylate, a substituted 1H-indole, can be prepared by the esterification of indole-5-carboxylic acid .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .科学的研究の応用
Cancer Treatment
Ethyl 2,3-dimethyl-1H-indole-5-carboxylate, as part of the indole derivative family, has shown promise in the treatment of cancer. Indole derivatives are known to possess properties that can inhibit the growth of cancer cells. The compound’s ability to interact with various biological pathways makes it a potential candidate for developing new anticancer drugs .
Antimicrobial Activity
The structural framework of Ethyl 2,3-dimethyl-1H-indole-5-carboxylate contributes to its antimicrobial properties. Research indicates that indole derivatives can be effective against a range of microbial pathogens, offering a pathway to novel antibiotics, especially in an era where antibiotic resistance is a growing concern .
Treatment of Neurological Disorders
Indoles, including Ethyl 2,3-dimethyl-1H-indole-5-carboxylate, have been studied for their neuroprotective effects. These compounds may play a role in the treatment of neurological disorders by modulating neurotransmitter systems or protecting neural tissues from damage .
Anti-inflammatory Applications
Due to the indole core’s biological activity, Ethyl 2,3-dimethyl-1H-indole-5-carboxylate may exhibit anti-inflammatory properties. This makes it a potential compound for the development of new anti-inflammatory medications, which could be used to treat various inflammatory diseases .
Antiviral and Anti-HIV Properties
Research has highlighted the potential of indole derivatives as antiviral agents, including activity against HIV. Ethyl 2,3-dimethyl-1H-indole-5-carboxylate could contribute to this field by being incorporated into compounds designed to inhibit viral replication .
Antioxidant Effects
The indole moiety is known for its antioxidant properties, which are crucial in combating oxidative stress in the body. Ethyl 2,3-dimethyl-1H-indole-5-carboxylate could be utilized in creating antioxidant therapies, which may help in preventing or treating diseases caused by oxidative damage .
Antidiabetic Activity
Indole derivatives have been explored for their antidiabetic effects. Ethyl 2,3-dimethyl-1H-indole-5-carboxylate may influence insulin signaling pathways or help in glucose metabolism, providing a foundation for new antidiabetic drugs .
Chemical Ionization Studies
In analytical chemistry, Ethyl 2,3-dimethyl-1H-indole-5-carboxylate has been used to study the behavior of methylindoles in atmospheric pressure chemical ionization mass spectrometry. This application is crucial for understanding the ionization characteristics of complex organic molecules .
将来の方向性
特性
IUPAC Name |
ethyl 2,3-dimethyl-1H-indole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-4-16-13(15)10-5-6-12-11(7-10)8(2)9(3)14-12/h5-7,14H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDRHZVLRCGSFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346471 | |
| Record name | Ethyl 2,3-dimethyl-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,3-dimethyl-1H-indole-5-carboxylate | |
CAS RN |
21523-62-6 | |
| Record name | Ethyl 2,3-dimethyl-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


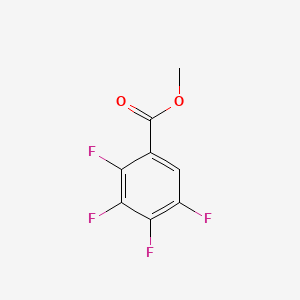
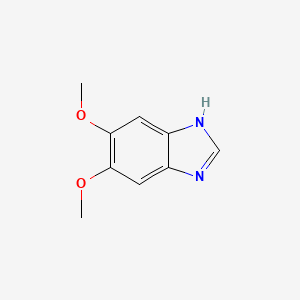
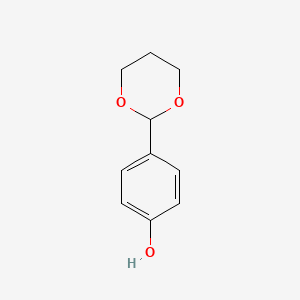
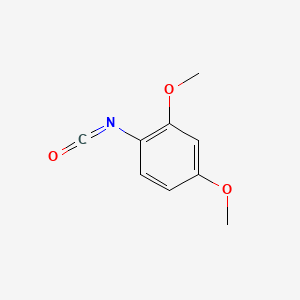

![9H-Indeno[2,1-c]pyridin-9-one](/img/structure/B1297696.png)

